molecular formula C6H5BrN2O3 B1526384 2-Amino-5-bromo-3-nitrophenol CAS No. 867338-56-5

2-Amino-5-bromo-3-nitrophenol

Cat. No.: B1526384
CAS No.: 867338-56-5
M. Wt: 233.02 g/mol
InChI Key: XMJNQKQINSXSHA-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-nitrophenol is an organic compound with the molecular formula C6H4BrN2O3. It is characterized by the presence of an amino group (-NH2), a bromo group (-Br), and a nitro group (-NO2) attached to a phenol ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-5-bromo-3-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 2-amino-5-bromo-phenol using nitric acid and sulfuric acid under controlled conditions. Another method includes the bromination of 2-amino-3-nitrophenol using bromine in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The process involves the careful control of reaction conditions, such as temperature, pressure, and the use of specific reagents, to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-bromo-3-nitrophenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are employed.

  • Substitution: Halogenation reactions can be performed using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of 2-amino-5-bromo-3-nitrobenzoic acid.

  • Reduction: Production of 2-amino-5-bromo-3-aminophenol.

  • Substitution: Generation of 2-bromo-5-nitrophenol or 2-chloro-5-nitrophenol.

Scientific Research Applications

2-Amino-5-bromo-3-nitrophenol has diverse applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biological studies to investigate cellular processes and enzyme activities.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2-Amino-5-bromo-3-nitrophenol is similar to other nitrophenol derivatives, such as 2-amino-3-bromo-5-nitrophenol and 2-bromo-5-nitrophenol. its unique combination of functional groups and molecular structure sets it apart, providing distinct chemical and biological properties.

Comparison with Similar Compounds

  • 2-Amino-3-bromo-5-nitrophenol

  • 2-Bromo-5-nitrophenol

  • 2-Chloro-5-nitrophenol

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Properties

IUPAC Name

2-amino-5-bromo-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c7-3-1-4(9(11)12)6(8)5(10)2-3/h1-2,10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJNQKQINSXSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

As shown by scheme (CLX), to a solution of 2-amino-3-nitrophenol 44 (10 g, 65 mmol) in anhydrous 1,4-dioxane (1 L) was added bromine (12.5 g, 78 mmol). The mixture was stirred at room temperature overnight. The solid was collected by filtration, washed with dioxane and dried. 2-amino-5-bromo-3-nitrophenol 45 (18 g, 90%) was obtained as its HBr salt in a form of a yellow solid. 1H NMR (DMSO-d6): δ 6.28 (br, 2H); 6.99 (d, J=2.2 Hz, 1H); 7.57 (d, J=2.1 Hz, 1H). MS (ESI+): m/z=234. Compound 45 (6 g, 19.1 mmol) was converted into compound 46 by using a method that was analogous to that used to synthesize compound 27, as shown on scheme (CXLI). Hydrogenation of compound 46 affords compound 47 (3.1 g, 67%) as a red solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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